molecular formula C6H11ClN2 B11922808 2-(1H-Pyrrol-1-yl)ethanamine hydrochloride

2-(1H-Pyrrol-1-yl)ethanamine hydrochloride

Cat. No.: B11922808
M. Wt: 146.62 g/mol
InChI Key: VQXGSXYNBYRUCS-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)ethanamine hydrochloride is an organic compound with the molecular formula C6H10N2·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1H-Pyrrol-1-yl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-Pyrrol-1-yl)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrol-1-yl)ethanamine hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. The pyrrole ring can engage in π-π interactions and electron delocalization, affecting its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrol-1-yl)ethanamine hydrochloride is unique due to its combination of the pyrrole ring and the aminoethyl group, which imparts distinct chemical properties and reactivity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

2-pyrrol-1-ylethanamine;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c7-3-6-8-4-1-2-5-8;/h1-2,4-5H,3,6-7H2;1H

InChI Key

VQXGSXYNBYRUCS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCN.Cl

Origin of Product

United States

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